molecular formula C17H15N3O B7792826 3-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]phenol

3-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]phenol

Cat. No.: B7792826
M. Wt: 277.32 g/mol
InChI Key: QPAAIPGREQVYSX-UHFFFAOYSA-N
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Description

3-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]phenol is a compound that belongs to the class of aminopyrimidine derivatives.

Preparation Methods

The synthesis of 3-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]phenol typically involves multiple stepsThe reaction conditions often include the use of solvents like dioxane and reagents such as ammonium thiocyanate . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

3-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]phenol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, leading to various biological effects. The compound’s structure allows it to bind to active sites on these targets, disrupting their normal function and resulting in therapeutic or biological outcomes .

Comparison with Similar Compounds

3-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]phenol can be compared with other aminopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[(2-methyl-6-phenylpyrimidin-4-yl)amino]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-12-18-16(13-6-3-2-4-7-13)11-17(19-12)20-14-8-5-9-15(21)10-14/h2-11,21H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAAIPGREQVYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC(=CC=C2)O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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